1-(3-Chloro-5-ethoxyphenyl)ethanamine
Description
1-(3-Chloro-5-ethoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl ring bearing a chlorine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 5-position, with an ethanamine (-CH₂NH₂) side chain.
Properties
IUPAC Name |
1-(3-chloro-5-ethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHJVNFJGGDLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-ethoxyphenyl)ethanamine typically involves the reaction of 3-chloro-5-ethoxybenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction can be catalyzed by reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-ethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
1-(3-Chloro-5-ethoxyphenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The trifluoromethyl (-CF₃) group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine increases lipophilicity (logP), enhancing blood-brain barrier penetration compared to the ethoxy-substituted target compound .
- Fluorine (e.g., in 1-(3-Chloro-5-fluorophenyl)ethanamine ) improves metabolic stability by resisting oxidative degradation, a common issue with ethoxy groups .
Dichloro-substituted analogs (e.g., (R)-1-(3,4-Dichlorophenyl)ethanamine) exhibit higher electron-withdrawing effects, altering electronic distribution and reactivity .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride ) improve aqueous solubility, facilitating formulation for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
